molecular formula C20H20N2O3S B11175389 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B11175389
M. Wt: 368.5 g/mol
InChI Key: NBDBBNCZHNQJNR-UHFFFAOYSA-N
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide moiety. One common method involves the reaction of 2-aminothiazole with an appropriate benzoyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways. The methoxy groups on the benzamide moiety can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
  • N-(5-ethyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
  • N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide

Uniqueness

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is unique due to the specific substitution pattern on the thiazole ring and the presence of two methoxy groups on the benzamide moiety. These structural features contribute to its distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C20H20N2O3S/c1-4-17-18(13-8-6-5-7-9-13)21-20(26-17)22-19(23)14-10-15(24-2)12-16(11-14)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)

InChI Key

NBDBBNCZHNQJNR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3

Origin of Product

United States

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